

Application Note: Quantifying Baliforsen Concentration in Skeletal Muscle Tissue

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Compound of Interest

Compound Name: *Baliforsen sodium*

Cat. No.: *B12651173*

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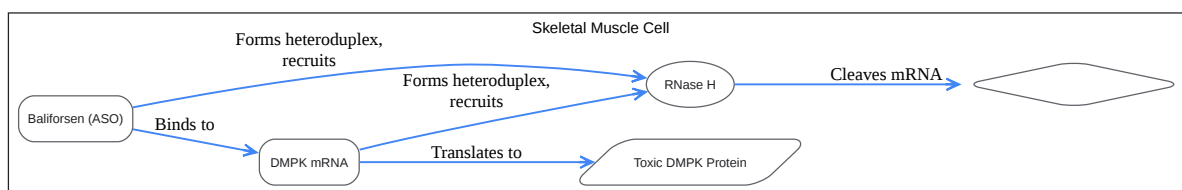
Introduction

Baliforsen (also known as ISIS 598769, IONIS 598769, BIIB 065) is an antisense oligonucleotide (ASO) designed to target the messenger RNA (mRNA) of the myotonic dystrophy protein kinase (DMPK) gene.^[1] The therapeutic goal of Baliforsen is to reduce the levels of toxic DMPK transcripts, which are responsible for the symptoms of myotonic dystrophy type 1.^{[2][3][4]} Accurate quantification of Baliforsen in skeletal muscle is crucial for understanding its pharmacokinetics, target engagement, and overall therapeutic efficacy. This document provides detailed protocols and data presentation guidelines for the quantification of Baliforsen in skeletal muscle tissue.

A phase 1/2a clinical trial of Baliforsen demonstrated that its concentration in skeletal muscle increased with the administered dose.^[2] However, the achieved concentrations were below the levels predicted to be necessary for substantial target reduction, highlighting the importance of precise measurement techniques to guide further development.

Signaling Pathway and Mechanism of Action

Baliforsen is designed to bind to the DMPK mRNA, creating a DNA-RNA heteroduplex. This complex is recognized and degraded by RNase H, an endogenous enzyme, ultimately leading to a reduction in the levels of the toxic DMPK protein.



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Caption: Mechanism of action of Baliforsen in reducing toxic DMPK protein.

Quantitative Data Summary

The following table summarizes the reported concentrations of Baliforsen in the tibialis anterior muscle from a phase 1/2a clinical trial. This data is presented to provide a reference range for expected concentrations in human skeletal muscle tissue following subcutaneous administration.

Dosage Cohort	Mean Concentration (µg/g of tissue)	Maximum Concentration (µg/g of tissue)
600 mg	3.11	7.7

Data from a study involving eight injections over six weeks, with tissue sampled at day 50.

Experimental Protocols

Several analytical methods can be employed for the quantification of antisense oligonucleotides like Baliforsen in biological matrices. The choice of method depends on the required sensitivity, specificity, and available equipment. The most common and robust methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and hybridization-based assays such as ELISA.

Protocol 1: Quantification of Baliforsen in Skeletal Muscle by LC-MS/MS

LC-MS/MS offers high specificity and the ability to distinguish between the full-length oligonucleotide and its metabolites.

1. Tissue Homogenization and Extraction:

- Excise skeletal muscle tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
- Weigh a frozen tissue sample (typically 50-100 mg) and add it to a homogenization tube containing ceramic beads and a suitable lysis buffer.
- Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.

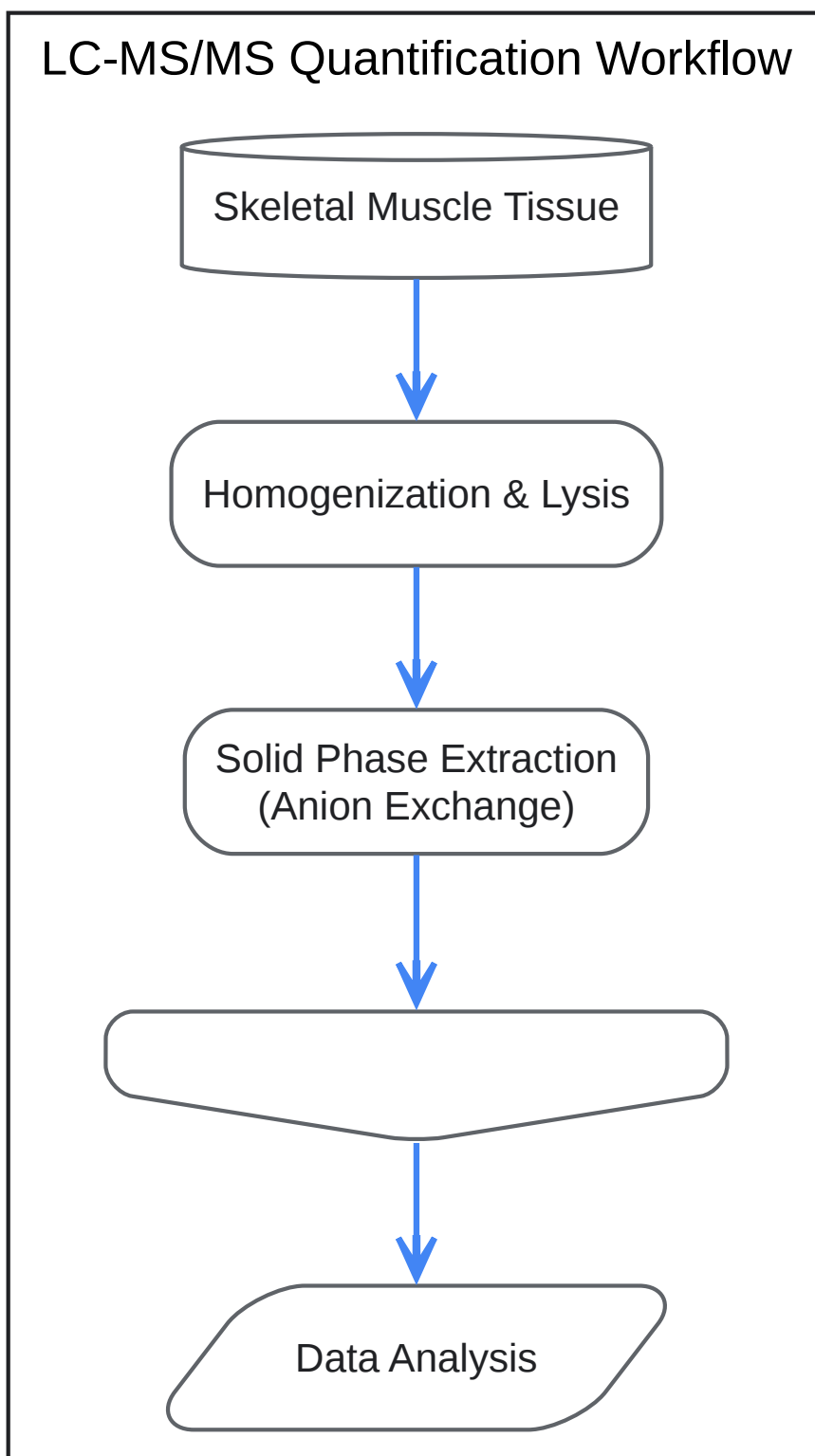
- Perform proteinase K digestion to release the ASO from proteins.
- The extraction of Baliforsen from the tissue homogenate can be achieved using either Solid Phase Extraction (SPE) or a hybridization-based method. Anion-exchange SPE is a common generic approach for oligonucleotides.

2. Sample Analysis by LC-MS/MS:

- The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
- Use an ion-pairing reversed-phase chromatography method for optimal separation of the oligonucleotide.
- The mass spectrometer is operated in negative ion mode using selected reaction monitoring (SRM) to detect and quantify the parent drug and its metabolites.

3. Data Analysis:

- A standard curve is generated using known concentrations of Baliforsen spiked into a control matrix (e.g., blank tissue homogenate).
- The concentration of Baliforsen in the unknown samples is determined by interpolating their response against the standard curve.



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Caption: Workflow for LC-MS/MS quantification of Baliforsen in skeletal muscle.

Protocol 2: Quantification of Baliforsen by Hybridization-Based Assay (ELISA)

Hybridization-based assays, such as ELISA, are highly sensitive and suitable for high-throughput analysis.

1. Tissue Homogenization:

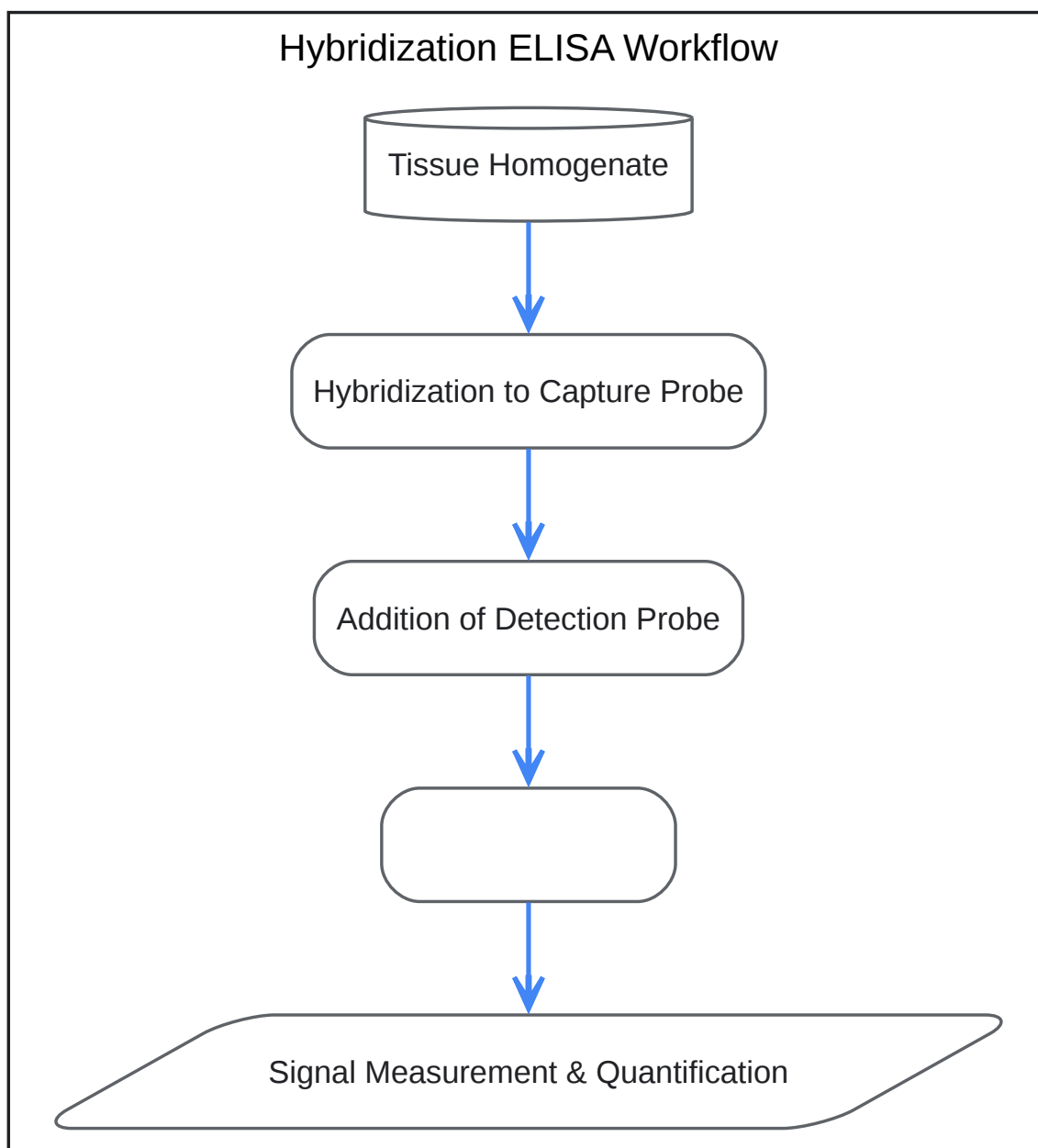
- Follow the same tissue homogenization procedure as described in the LC-MS/MS protocol.

2. ELISA Procedure:

- A capture probe (a complementary oligonucleotide to Baliforsen) is immobilized on the surface of a microplate well.
- The tissue homogenate is added to the well, allowing Baliforsen to hybridize with the capture probe.
- After a washing step, a detection probe (another complementary oligonucleotide labeled with a reporter molecule like biotin or a fluorophore) is added.
- Following another wash, a substrate is added that reacts with the reporter molecule to produce a detectable signal (e.g., colorimetric or fluorescent).
- The intensity of the signal is proportional to the amount of Baliforsen in the sample.

3. Data Analysis:

- A standard curve is prepared using known concentrations of Baliforsen.
- The concentration in the tissue samples is calculated by comparing their signal to the standard curve.



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Caption: Workflow for hybridization ELISA of Baliforsen in skeletal muscle.

Conclusion

The accurate quantification of Baliforsen in skeletal muscle is a critical component of its preclinical and clinical development. Both LC-MS/MS and hybridization-based assays provide robust and reliable methods for this purpose. The choice of method will depend on the specific requirements of the study. The protocols and data presented in this application note provide a framework for researchers to develop and validate their own assays for the quantification of Baliforsen and other antisense oligonucleotides in tissue samples.

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